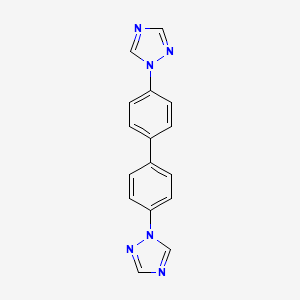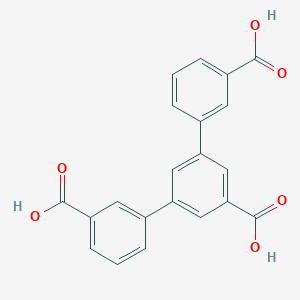![molecular formula C18N6O9 B8196785 6,15,24-trioxa-3,9,12,18,21,27-hexazaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(20),2(10),3,8,11(19),12,17,21,26-nonaene-5,7,14,16,23,25-hexone](/img/structure/B8196785.png)
6,15,24-trioxa-3,9,12,18,21,27-hexazaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(20),2(10),3,8,11(19),12,17,21,26-nonaene-5,7,14,16,23,25-hexone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[3,4-b]furo[3’,4’:5,6]pyrazino[2,3-f]furo[3’,4’:5,6]pyrazino[2,3-h]quinoxaline-1,3,6,8,11,13-hexaone is a complex heterocyclic compound with a molecular formula of C18N6O9 and a molecular weight of 444.23 g/mol . This compound is known for its unique structure, which includes multiple fused rings and nitrogen atoms, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,4-b]furo[3’,4’:5,6]pyrazino[2,3-f]furo[3’,4’:5,6]pyrazino[2,3-h]quinoxaline-1,3,6,8,11,13-hexaone typically involves the reaction of hexaazatriphenylene trianhydride with appropriate reagents under controlled conditions . One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and refluxing the mixture under an inert atmosphere . The reaction yields the desired compound with a high degree of purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Furo[3,4-b]furo[3’,4’:5,6]pyrazino[2,3-f]furo[3’,4’:5,6]pyrazino[2,3-h]quinoxaline-1,3,6,8,11,13-hexaone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the compound, while reduction can produce lower oxidation states .
Scientific Research Applications
Furo[3,4-b]furo[3’,4’:5,6]pyrazino[2,3-f]furo[3’,4’:5,6]pyrazino[2,3-h]quinoxaline-1,3,6,8,11,13-hexaone has several scientific research applications:
Mechanism of Action
The mechanism by which Furo[3,4-b]furo[3’,4’:5,6]pyrazino[2,3-f]furo[3’,4’:5,6]pyrazino[2,3-h]quinoxaline-1,3,6,8,11,13-hexaone exerts its effects involves interactions with molecular targets such as enzymes and receptors . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Hexaazatriphenylene trianhydride: A precursor in the synthesis of the compound.
Dibenzo[f,h]furo[2,3-b]quinoxaline: Another heterocyclic compound with similar structural features.
Uniqueness
Furo[3,4-b]furo[3’,4’:5,6]pyrazino[2,3-f]furo[3’,4’:5,6]pyrazino[2,3-h]quinoxaline-1,3,6,8,11,13-hexaone is unique due to its multiple fused rings and nitrogen atoms, which confer distinct chemical and physical properties .
Properties
IUPAC Name |
6,15,24-trioxa-3,9,12,18,21,27-hexazaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(20),2(10),3,8,11(19),12,17,21,26-nonaene-5,7,14,16,23,25-hexone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18N6O9/c25-13-7-8(14(26)31-13)20-2-1(19-7)3-5(22-10-9(21-3)15(27)32-16(10)28)6-4(2)23-11-12(24-6)18(30)33-17(11)29 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTASSOQNDRGAGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C3=C(C4=C1N=C5C(=N4)C(=O)OC5=O)N=C6C(=N3)C(=O)OC6=O)N=C7C(=N2)C(=O)OC7=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18N6O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
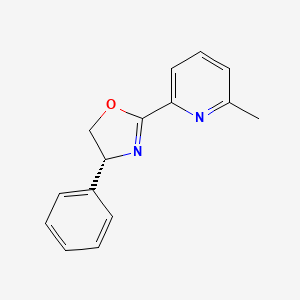
![4,4',4'',4'''-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzoic acid](/img/structure/B8196713.png)

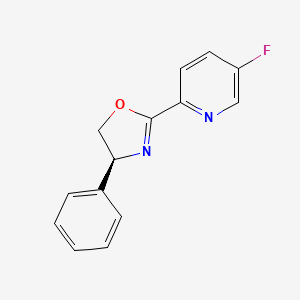
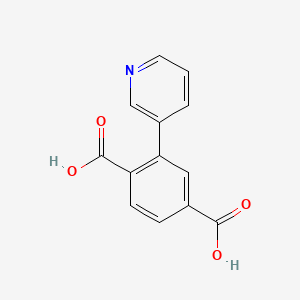
![4-[2,4,5-tris(4-aminophenyl)-3,6-dimethylphenyl]aniline](/img/structure/B8196739.png)
![tert-Butyl spiro[2.3]hexan-5-ylcarbamate](/img/structure/B8196750.png)
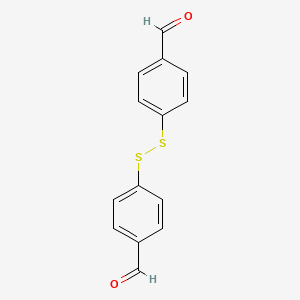
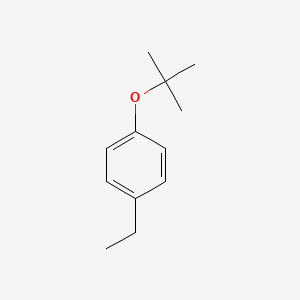
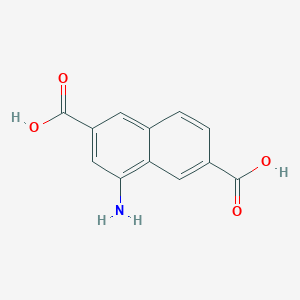

![3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B8196816.png)
